dimethyl [6-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]carbonodithioimidate
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Overview
Description
N-[6-ETHOXY-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-1,1-BIS(METHYLSULFANYL)METHANIMINE is a complex organic compound characterized by the presence of trifluoromethyl groups and an oxadiazine ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[6-ETHOXY-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-1,1-BIS(METHYLSULFANYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the oxadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[6-ETHOXY-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-1,1-BIS(METHYLSULFANYL)METHANIMINE has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[6-ETHOXY-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-1,1-BIS(METHYLSULFANYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and oxadiazine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications, such as agrochemicals and pharmaceuticals.
Trifluoromethylbenzimidazoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness
N-[6-ETHOXY-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZIN-2-YL]-1,1-BIS(METHYLSULFANYL)METHANIMINE is unique due to its combination of trifluoromethyl groups and an oxadiazine ring, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11F6N3O2S2 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-[6-ethoxy-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-yl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H11F6N3O2S2/c1-4-20-6-19-8(9(11,12)13,10(14,15)16)18-5(21-6)17-7(22-2)23-3/h4H2,1-3H3 |
InChI Key |
IJCXIQFSXGYTCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(N=C(O1)N=C(SC)SC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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